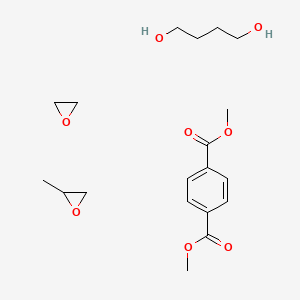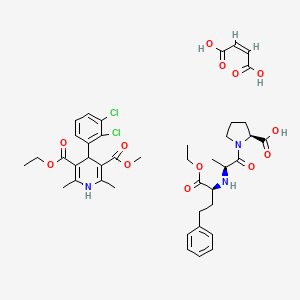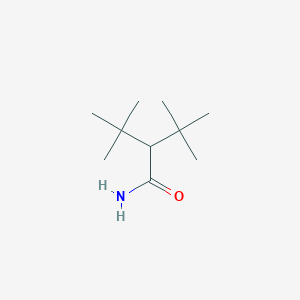![molecular formula C15H21N5S B12786479 N-[(E)-1-pyrazin-2-ylethylideneamino]-3-azabicyclo[3.2.2]nonane-3-carbothioamide CAS No. 88324-52-1](/img/structure/B12786479.png)
N-[(E)-1-pyrazin-2-ylethylideneamino]-3-azabicyclo[3.2.2]nonane-3-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(E)-1-pyrazin-2-ylethylideneamino]-3-azabicyclo[3.2.2]nonane-3-carbothioamide is a complex organic compound featuring a unique bicyclic structure. This compound is characterized by the presence of a pyrazine ring, an azabicyclo[3.2.2]nonane core, and a carbothioamide group. The combination of these structural elements imparts distinct chemical and biological properties to the molecule, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1-pyrazin-2-ylethylideneamino]-3-azabicyclo[3.2.2]nonane-3-carbothioamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the azabicyclo[3.2.2]nonane core, which can be achieved through cyclization reactions involving suitable precursors. The pyrazine ring is then introduced via condensation reactions with appropriate pyrazine derivatives. Finally, the carbothioamide group is incorporated through thiolation reactions using reagents such as thiourea or related compounds .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms. The scalability of the process is crucial for industrial applications, and efforts are made to minimize waste and improve the overall efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
N-[(E)-1-pyrazin-2-ylethylideneamino]-3-azabicyclo[3.2.2]nonane-3-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the conversion of the carbothioamide group to corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazine ring or the carbothioamide group can be substituted with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups into the molecule, leading to a diverse array of derivatives .
Wissenschaftliche Forschungsanwendungen
N-[(E)-1-pyrazin-2-ylethylideneamino]-3-azabicyclo[3.2.2]nonane-3-carbothioamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural features .
Wirkmechanismus
The mechanism of action of N-[(E)-1-pyrazin-2-ylethylideneamino]-3-azabicyclo[3.2.2]nonane-3-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other azabicyclo[3.2.2]nonane derivatives and pyrazine-containing molecules. Examples include:
- 1,4-Diazabicyclo[3.2.2]nonane
- 8-Azabicyclo[3.2.1]octane
- Pyrazine derivatives with various substituents .
Uniqueness
N-[(E)-1-pyrazin-2-ylethylideneamino]-3-azabicyclo[3.2.2]nonane-3-carbothioamide is unique due to its specific combination of structural elements, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
88324-52-1 |
|---|---|
Molekularformel |
C15H21N5S |
Molekulargewicht |
303.4 g/mol |
IUPAC-Name |
N-[(E)-1-pyrazin-2-ylethylideneamino]-3-azabicyclo[3.2.2]nonane-3-carbothioamide |
InChI |
InChI=1S/C15H21N5S/c1-11(14-8-16-6-7-17-14)18-19-15(21)20-9-12-2-3-13(10-20)5-4-12/h6-8,12-13H,2-5,9-10H2,1H3,(H,19,21)/b18-11+ |
InChI-Schlüssel |
HCNCHPUSRLRNJS-WOJGMQOQSA-N |
Isomerische SMILES |
C/C(=N\NC(=S)N1CC2CCC(C1)CC2)/C3=NC=CN=C3 |
Kanonische SMILES |
CC(=NNC(=S)N1CC2CCC(C1)CC2)C3=NC=CN=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-(4-naphthalen-1-ylbutyl)piperazine](/img/structure/B12786410.png)




![2-Naphthalenesulfonic acid, 6-amino-5-[(2,5-dichloro-4-sulfophenyl)azo]-4-hydroxy-](/img/structure/B12786443.png)







